Butyric acid, 4-ethylthio-

Description

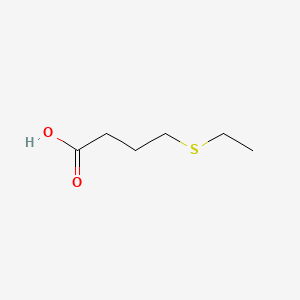

Butyric acid (CH₃CH₂CH₂COOH) is a short-chain fatty acid with diverse industrial applications, including pharmaceuticals, biofuels, and flavoring agents . The compound "Butyric acid, 4-ethylthio-" refers to a derivative where an ethylthio group (-SCH₂CH₃) replaces the hydrogen at the fourth carbon of the butyric acid backbone.

Properties

CAS No. |

71057-15-3 |

|---|---|

Molecular Formula |

C6H12O2S |

Molecular Weight |

148.23 g/mol |

IUPAC Name |

4-ethylsulfanylbutanoic acid |

InChI |

InChI=1S/C6H12O2S/c1-2-9-5-3-4-6(7)8/h2-5H2,1H3,(H,7,8) |

InChI Key |

DBNZPPFTPCELJG-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: L-ethionine can be synthesized through various routes. One common method involves the reaction of ethyl mercaptan (C2H5SH) with 2-bromoacetic acid (BrCH2COOH) to yield L-ethionine . The reaction proceeds as follows:

C2H5SH+BrCH2COOH→L-ethionine

Industrial Production:: Industrial production methods typically involve fermentation processes using microbial strains capable of producing L-ethionine. These strains are engineered to enhance yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The ethylthio group undergoes oxidation to form sulfoxides or sulfones , depending on the oxidizing agent and reaction severity.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Thioether oxidation | H₂O₂, KMnO₄, or other oxidizing agents | Acidic/basic conditions, controlled temperature | Sulfoxide (R-SO-R) or sulfone (R-SO₂-R) |

This reaction highlights the compound’s sulfur-centered reactivity, altering its electronic properties and potential biological interactions .

Reduction Reactions

The carboxylic acid group can be reduced to an alcohol using strong reducing agents.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Carboxylic acid reduction | LiAlH₄, NaBH₄ | Anhydrous ether, reflux | 4-Ethylthio-butan-1-ol |

This transformation converts the carboxylic acid into a primary alcohol, modifying solubility and reactivity.

Esterification Reactions

The carboxylic acid group readily forms esters with alcohols in the presence of acid catalysts.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Esterification | Methanol/Ethanol, H₂SO₄ catalyst | Reflux, Dean-Stark trap for water removal | Methyl/ethyl 4-ethylthiobutyrate |

Ester derivatives are valuable for applications in organic synthesis and materials science due to their stability and solubility properties .

Structural Considerations

The compound’s structure (CCSCCCC(=O)O) enables these reactions, with the ethylthio group at the 4-position and a terminal carboxylic acid . The sulfur atom’s lone pairs and the carboxylic acid’s acidity drive reactivity, making it a versatile intermediate in organic and bioorganic chemistry.

Scientific Research Applications

L-ethionine finds applications in various fields:

Chemistry: Used as a building block in peptide synthesis.

Biology: Studied for its effects on DNA methylation and cellular processes.

Medicine: Investigated for its potential in cancer therapy due to its impact on methionine-dependent tumors.

Industry: Employed in the production of pharmaceuticals and other chemicals.

Mechanism of Action

L-ethionine’s mechanism of action involves disrupting methylation pathways. It interferes with DNA methylation and other cellular processes, leading to altered gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to butyric acid, 4-ethylthio-, and their properties are compared below:

Key Comparisons:

Acidity: The ethylthio group (-SCH₂CH₃) is less electron-withdrawing than a nitro group (-NO₂), so 4-ethylthio-butyric acid likely has a pKa closer to butyric acid (~4.8) compared to 2-(4-nitrophenyl)butyric acid (pKa ~3.5–4.0) . Thienyl substituents (e.g., 4-(2-thienyl)butyric acid) may slightly lower pKa due to resonance effects .

Odor and Stability :

- Unlike butyric acid, which has a rancid odor, sulfur-containing derivatives (e.g., 4-methylthio) may retain some odor but are less volatile. FBA, a butyric acid derivative, is odorless and stable in cosmetic formulations .

For example, phenylalanine butyramide exploits butyric acid's anti-inflammatory properties without odor . Nitro and thienyl derivatives are used in biochemical research due to their electron-modifying effects .

Data Tables

Table 1: Physicochemical Properties of Butyric Acid and Derivatives

| Property | Butyric Acid | 4-(Methylthio)butyric Acid | 4-(2-Thienyl)butyric Acid | 2-(4-Nitrophenyl)butyric Acid |

|---|---|---|---|---|

| Molecular Formula | C₄H₈O₂ | C₅H₁₀O₂S | C₈H₁₀O₂S | C₁₀H₁₁NO₄ |

| Molecular Weight (g/mol) | 88.11 | 134.20 | 182.23 | 209.20 |

| pKa | 4.82 | ~4.5–5.0 | ~4.3–4.7 | ~3.5–4.0 |

| Odor | Rancid butter | Sulfurous | Mild/neutral | Odorless |

| Solubility | Low in water | Low in water, high in organics | Low in water | Insoluble in water |

Research Findings and Limitations

- Butyric Acid Derivatives in Drug Development : Sulfur-containing derivatives show promise in enhancing drug bioavailability. For example, phenylalanine butyramide (FBA) demonstrates improved skin penetration compared to free butyric acid .

- Gaps in Data: Direct studies on 4-ethylthio-butyric acid are absent in the provided evidence.

- Industrial Potential: The ethylthio group’s lipophilicity could make 4-ethylthio-butyric acid valuable in lipid-based drug formulations or as a corrosion inhibitor, though toxicity studies are needed .

Biological Activity

Butyric acid, specifically 4-ethylthio-butanoic acid, is a derivative of butyric acid that has garnered attention for its potential biological activities, particularly in the fields of nutrition, pharmacology, and agriculture. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Overview of Butyric Acid

Butyric acid is a short-chain fatty acid (SCFA) produced in the gut through the fermentation of dietary fibers by gut microbiota. It plays a crucial role in gut health and has been associated with various physiological processes including inflammation modulation, immune response, and energy metabolism. The presence of the ethylthio group in 4-ethylthio-butanoic acid may enhance its biological properties compared to standard butyric acid.

Butyric acid is absorbed primarily in the colon and can cross the blood-brain barrier, impacting various organ systems. Its mechanism of action involves:

- Histone Deacetylase Inhibition : Butyric acid acts as an HDAC inhibitor, which influences gene expression related to inflammation and cell proliferation.

- G-Protein Coupled Receptors : It activates receptors such as FFAR2 and FFAR3, which are involved in metabolic regulation and anti-inflammatory responses .

- Regulatory T Cell Modulation : Studies indicate that butyric acid promotes the differentiation of regulatory T cells (Tregs), which play a vital role in maintaining immune tolerance and suppressing inflammation .

Antimicrobial Properties

Butyric acid exhibits antimicrobial activity by lowering the pH in the gut environment, making it less favorable for pathogenic bacteria. This effect is achieved through the release of hydrogen ions from its carboxylate group . In animal studies, butyric acid supplementation has shown to enhance growth performance under microbial challenges by improving feed conversion ratios (FCR) and average daily gain (ADG) in broilers .

Anti-Cancer Effects

Research indicates that butyric acid can inhibit cancer cell growth, particularly in colorectal cancer. The compound induces apoptosis in cancer cells while promoting the proliferation of healthy colonocytes. This dual action is attributed to its ability to affect cellular metabolism differently in cancerous versus normal cells .

Inflammatory Response Modulation

Butyric acid has demonstrated significant anti-inflammatory effects across various tissues. It inhibits pro-inflammatory cytokines and pathways such as IFN-γ/STAT1 signaling. This modulation is critical for conditions characterized by chronic inflammation, such as inflammatory bowel disease (IBD) .

Case Studies

- Broiler Chicken Performance : A meta-analysis involving 36 experiments showed that broilers supplemented with butyric acid exhibited a 13.4% increase in ADG under microbial stress compared to controls. The FCR improved by 18.3%, highlighting butyric acid's role as an effective growth promoter .

- Cancer Cell Lines : In vitro studies demonstrated that butyric acid reduced the viability of colon cancer cell lines by inducing apoptosis through HDAC inhibition. This suggests potential therapeutic applications for butyric acid derivatives in oncology .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic pathways for 4-ethylthiobutyric acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves thioetherification of butyric acid derivatives. For example, nucleophilic substitution of 4-bromobutyric acid with ethanethiol under basic conditions (e.g., KOH in ethanol) can yield 4-ethylthiobutyric acid. Phase equilibrium data (e.g., solvent selection using ethyl heptanoate) and temperature control (288–308 K) are critical for optimizing yield and purity . Kinetic studies using gas chromatography or HPLC can monitor reaction progress, while purification via liquid-liquid extraction or recrystallization ensures product isolation.

Q. Which analytical techniques are most effective for confirming the structural identity and purity of 4-ethylthiobutyric acid?

- Methodological Answer :

- Spectroscopy : IR spectroscopy identifies functional groups (e.g., -SH stretch at ~2550 cm⁻¹, C=O at ~1700 cm⁻¹). NMR (¹H/¹³C) confirms substitution patterns (e.g., ethylthio group at C4) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₆H₁₂O₂S) and fragmentation patterns.

- Chromatography : GC-MS or HPLC with UV detection assesses purity. Cross-referencing with databases like NIST or PubChem ensures accuracy .

Q. What safety protocols are recommended for handling 4-ethylthiobutyric acid in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and goggles to prevent skin/eye contact. Store in sealed containers under inert gas (N₂/Ar) to minimize oxidation. Emergency procedures include rinsing exposed areas with water for 15+ minutes and consulting safety data sheets (SDS) for toxicity profiles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or IR) when characterizing novel derivatives of 4-ethylthiobutyric acid?

- Methodological Answer :

- Data Validation : Compare experimental spectra with computational predictions (DFT calculations for NMR chemical shifts).

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to eliminate solvent/signal interference.

- Collaborative Analysis : Cross-check interpretations with multiple techniques (e.g., 2D NMR, X-ray crystallography) and consult peer-reviewed protocols for reproducibility .

Q. What experimental designs are optimal for studying the enzymatic degradation of 4-ethylthiobutyric acid in environmental samples?

- Methodological Answer :

- Biodegradation Assays : Inoculate samples with microbial consortia (e.g., Rhodococcus erythropolis) and monitor metabolite production via LC-MS or FTIR.

- Enzyme Kinetics : Measure reaction rates (Vmax, Km) using spectrophotometric assays targeting thioether cleavage.

- Metagenomic Analysis : Use PCR or sequencing to identify genes (e.g., tdcE) involved in degradation pathways .

Q. How can researchers optimize solvent systems for large-scale extraction of 4-ethylthiobutyric acid from complex mixtures?

- Methodological Answer :

- Phase Equilibrium Studies : Determine partition coefficients (logP) using ternary solvent systems (e.g., water/organic acid/ethyl heptanoate) at varying temperatures.

- Separation Efficiency : Calculate separation factors (β) and validate via Othmer-Tobias/Bachman correlations.

- Scale-Up : Use continuous-flow reactors with in-line FTIR for real-time monitoring of extraction efficiency .

Q. What strategies enhance the stability and bioavailability of 4-ethylthiobutyric acid in drug delivery studies?

- Methodological Answer :

- Encapsulation : Use cyclodextrins or liposomes to protect the thioether group from oxidation.

- Prodrug Design : Synthesize ester prodrugs (e.g., resveratrol butyrate derivatives) for targeted release.

- In Vitro Testing : Assess stability in simulated gastric fluid (SGF) and intestinal fluid (SIF) using HPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.